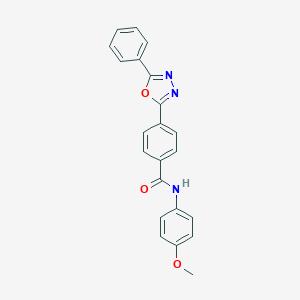
BIPHENYL-4,4'-DIYL DIFURAN-2-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(2-Furoyloxy)[1,1’-biphenyl]-4-yl 2-furoate is an organic compound with the molecular formula C22H14O6 It is a biphenyl derivative where both phenyl rings are substituted with furoyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(2-Furoyloxy)[1,1’-biphenyl]-4-yl 2-furoate typically involves the esterification of biphenyl derivatives with furoic acid. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4’-(2-Furoyloxy)[1,1’-biphenyl]-4-yl 2-furoate can undergo various types of chemical reactions, including:
Oxidation: The furoyloxy groups can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form biphenyl derivatives with hydroxyl groups.
Substitution: The furoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furoyloxy groups would yield biphenyl-4,4’-dicarboxylic acid, while reduction would produce biphenyl-4,4’-diol.
Scientific Research Applications
4’-(2-Furoyloxy)[1,1’-biphenyl]-4-yl 2-furoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and binding affinities.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4’-(2-Furoyloxy)[1,1’-biphenyl]-4-yl 2-furoate exerts its effects is largely dependent on its interactions with molecular targets. The furoyloxy groups can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Furoyloxy)phenyl 2-furoate
- 4-(2-Furoyloxy)phenyl 2-furoate
- 4-[2-(2-Furoyloxy)acetyl]phenyl 2-furoate
Uniqueness
4’-(2-Furoyloxy)[1,1’-biphenyl]-4-yl 2-furoate is unique due to its biphenyl core, which provides a rigid and planar structure. This rigidity enhances its stability and makes it suitable for applications requiring robust molecular frameworks. Additionally, the presence of two furoyloxy groups increases its potential for diverse chemical modifications and interactions.
Properties
Molecular Formula |
C22H14O6 |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
[4-[4-(furan-2-carbonyloxy)phenyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C22H14O6/c23-21(19-3-1-13-25-19)27-17-9-5-15(6-10-17)16-7-11-18(12-8-16)28-22(24)20-4-2-14-26-20/h1-14H |
InChI Key |
KUEYRCBSTCNCQW-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC(=O)C4=CC=CO4 |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(4-methylphenyl)-2-oxoethyl 3-[4-(methyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B340022.png)


![3,3-Dimethyl-2-oxobutyl dibenzo[a,c]phenazine-11-carboxylate](/img/structure/B340030.png)




